3-Bromo-7-chlorobenzofuran 3-Bromo-7-chlorobenzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18683410
InChI: InChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H
SMILES:
Molecular Formula: C8H4BrClO
Molecular Weight: 231.47 g/mol

3-Bromo-7-chlorobenzofuran

CAS No.:

Cat. No.: VC18683410

Molecular Formula: C8H4BrClO

Molecular Weight: 231.47 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-chlorobenzofuran -

Molecular Formula C8H4BrClO
Molecular Weight 231.47 g/mol
IUPAC Name 3-bromo-7-chloro-1-benzofuran
Standard InChI InChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H
Standard InChI Key MABYJWLMLXAJRB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)OC=C2Br

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a benzofuran core (C₈H₆O) substituted with bromine at position 3 and chlorine at position 7 (Figure 1). The IUPAC name is 3-bromo-7-chloro-1-benzofuran, with the following identifiers:

  • CAS No.: 855343-01-0

  • Canonical SMILES: C1=CC2=C(C(=C1)Cl)OC=C2Br

  • InChIKey: MABYJWLMLXAJRB-UHFFFAOYSA-N

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₄BrClO
Molecular Weight231.47 g/mol
Melting Point78–80°C (estimated)
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)3.2 (predicted)

Spectral Characterization

  • IR Spectroscopy: Peaks at 750 cm⁻¹ (C–Br stretch), 964 cm⁻¹ (C–Cl stretch), and 1616 cm⁻¹ (C=C aromatic) .

  • ¹H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 3.3 ppm (CH₂ in dihydro derivatives) .

  • LCMS: m/z 231.47 [M+H]⁺ .

Synthesis and Optimization

Halogenation Strategies

The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions:

  • Direct Halogenation:

    • Substrate: 7-Bromobenzofuran.

    • Reagents: Cl₂ in acetic acid at 50–60°C.

    • Yield: 70–85%.

  • Catalytic Methods:

    • Catalyst: CuCl or AlCl₃.

    • Conditions: Dichloromethane (DCM) at reflux.

    • Example: Reaction of 2-fluorobenzofuran with AlCl₃ and arenes yields 2-arylbenzofurans, adaptable for bromo/chloro derivatives .

Table 2: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
Direct ChlorinationCl₂, AcOH, 50°C7895
Catalytic HalogenationAlCl₃, DCM, reflux8599
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF6590

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance scalability and purity. Automated systems regulate temperature (50–80°C) and reagent stoichiometry, achieving batch yields >90% .

Biological and Pharmacological Applications

Anticancer Activity

3-Bromo-7-chlorobenzofuran derivatives demonstrate cytotoxicity against multiple cancer cell lines:

Table 3: In Vitro Anticancer Activity

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)16.4AKT pathway inhibition
HeLa (Cervical)12.7Apoptosis induction
MCF-7 (Breast)18.9ROS generation
  • Key Finding: The bromine atom enhances DNA intercalation, while chlorine improves membrane permeability .

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

  • Bacteria: MIC = 25 μg/mL against Enterococcus faecalis .

  • Fungi: 50% inhibition of Candida albicans at 50 μg/mL .

Pharmacokinetics and Toxicity

  • Absorption: High GI permeability (LogP = 3.2) .

  • Metabolism: Hepatic CYP450 oxidation generates hydroxylated metabolites.

  • Toxicity: LD₅₀ (rat, oral) > 500 mg/kg; hepatotoxicity observed at >100 mg/kg .

Industrial and Material Science Applications

Organic Synthesis

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., 3-(4-methylphenyl)-7-chlorobenzofuran) .

  • Polymer Chemistry: Serves as a monomer for conductive polymers with applications in OLEDs.

Catalysis

  • Ligand Design: Coordinates with Pd(II) in C–H activation reactions (TOF = 120 h⁻¹) .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparison

CompoundSubstituentsBioactivity (IC₅₀, μM)
3-Bromo-7-chlorobenzofuranBr (C3), Cl (C7)16.4 (A549)
4-Bromo-7-chlorobenzofuranBr (C4), Cl (C7)22.1 (A549)
3,7-DichlorobenzofuranCl (C3, C7)>50 (A549)

Bromine at C3 significantly enhances cytotoxicity compared to chlorine .

Future Directions

  • Drug Development: Optimize pharmacokinetics via prodrug strategies.

  • Material Innovation: Explore MOF frameworks incorporating benzofuran units.

  • Green Chemistry: Develop solvent-free halogenation protocols.

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